molecular formula C10H9BrO2 B13242730 2-Bromo-3-cyclopropoxybenzaldehyde

2-Bromo-3-cyclopropoxybenzaldehyde

Cat. No.: B13242730
M. Wt: 241.08 g/mol
InChI Key: LPEZTCBWSABASN-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2 It is characterized by a benzaldehyde core substituted with a bromine atom at the second position and a cyclopropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-cyclopropoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution: Products include 2-amino-3-cyclopropoxybenzaldehyde or 2-thio-3-cyclopropoxybenzaldehyde.

    Oxidation: The major product is 2-bromo-3-cyclopropoxybenzoic acid.

    Reduction: The major product is 2-bromo-3-cyclopropoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.

    2-Bromo-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Bromo-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

2-Bromo-3-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2

InChI Key

LPEZTCBWSABASN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2Br)C=O

Origin of Product

United States

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